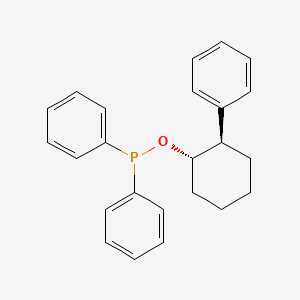
(7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid typically involves the condensation of appropriate phenolic compounds with acetic acid derivatives. One common method includes the use of 7,8-dimethoxy-2H-chromen-3-one as a starting material, which undergoes a series of reactions including reduction and subsequent acylation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and conditions to maximize yield and purity. Catalysts and solvents that facilitate the reactions efficiently would be employed to ensure scalability.
化学反応の分析
Types of Reactions
(7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
(7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex benzopyran derivatives with potential biological activities.
Biology: The compound is studied for its potential effects on various biological pathways and its ability to interact with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of (7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities, binding to receptors, and influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
類似化合物との比較
Similar Compounds
(3,4-Dihydro-2H-1-benzopyran-3-yl)acetic acid: Lacks the methoxy groups at positions 7 and 8.
(7,8-Dimethoxy-2H-1-benzopyran-3-yl)acetic acid: Similar structure but without the dihydro modification.
(7,8-Dimethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)propanoic acid: Contains a propanoic acid group instead of an acetic acid group.
Uniqueness
The presence of methoxy groups at positions 7 and 8, along with the dihydro modification, imparts unique chemical and biological properties to (7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
特性
CAS番号 |
917974-91-5 |
|---|---|
分子式 |
C13H16O5 |
分子量 |
252.26 g/mol |
IUPAC名 |
2-(7,8-dimethoxy-3,4-dihydro-1H-isochromen-3-yl)acetic acid |
InChI |
InChI=1S/C13H16O5/c1-16-11-4-3-8-5-9(6-12(14)15)18-7-10(8)13(11)17-2/h3-4,9H,5-7H2,1-2H3,(H,14,15) |
InChIキー |
IHDHHBDVVZUWDW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(CC(OC2)CC(=O)O)C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



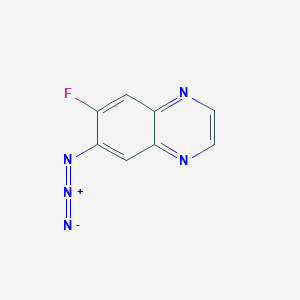
![3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12606409.png)

![4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12606422.png)
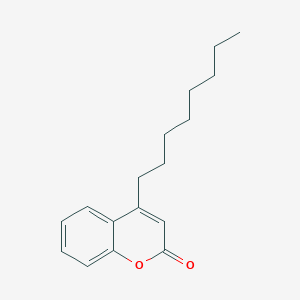
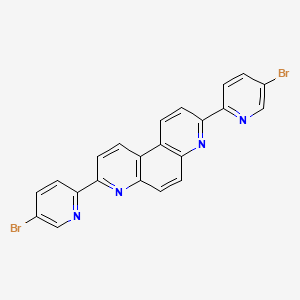

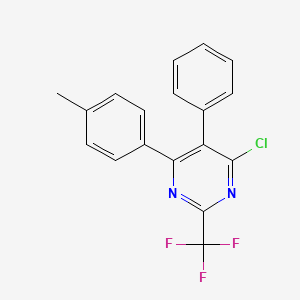
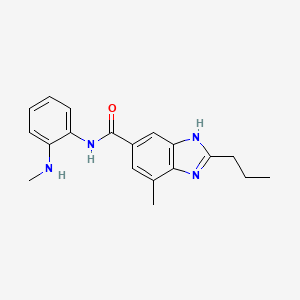
![3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12606454.png)
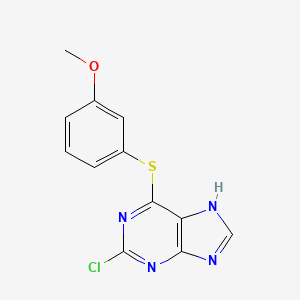
![2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12606465.png)
